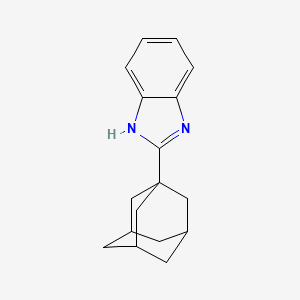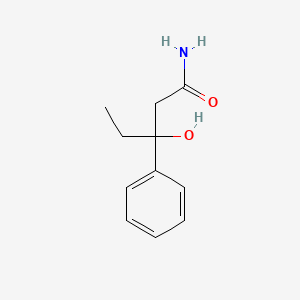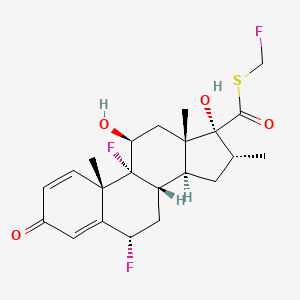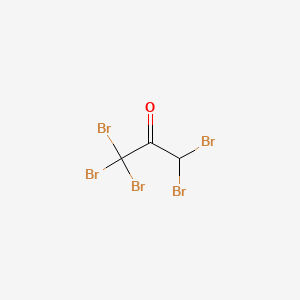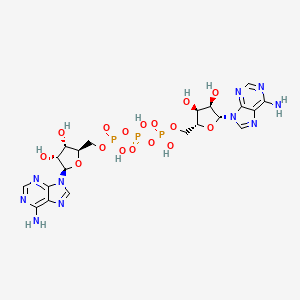
Diadenosine triphosphate
Descripción general
Descripción
Diadenosine Triphosphate (Ap3A) is a diadenosine oligophosphate (ApnA) family member . It is a class of nucleotide found in prokaryotes and eukaryotes . They consist of two adenosine moieties linked by a polyphosphate chain . The molecular weight of Ap3A is 756.41 g/mol .
Synthesis Analysis
Ap3A is synthesized in response to various environmental and genotoxic stresses . It is assumed that the main source of intracellular Ap3A is a side reaction of aminoacyl-tRNA synthetases (aaRSs) . In the presence of pyrophosphatase, certain enzymes incubated with ATP and triphosphate first generate Ap4A from lysyl-AMP with ATP, then Ap4 from lysyl-AMP with triphosphate, and finally ADP from lysyl-AMP with phosphate .
Molecular Structure Analysis
Ap3A consists of two adenosine moieties linked by a polyphosphate chain containing typically 3–6 phosphates attached via phosphoester bonds to the respective 5′-OH groups .
Chemical Reactions Analysis
The Fhit−Ap3A complex exerts its signaling function through a series of chemical reactions . The Fhit−Ap3A complex impedes translation both in vitro and in vivo, resulting in reduced cell viability .
Physical And Chemical Properties Analysis
Ap3A is a solid substance . It has a molecular weight of 756.41 g/mol .
Aplicaciones Científicas De Investigación
Platelet Aggregation : Ap3A is present in human platelets and is released during thrombin-induced aggregation. This release can modulate platelet aggregation, a crucial aspect of blood clotting and cardiovascular research (Lüthje & Ogilvie, 1983).
Endothelial Cell Function : Porcine aortic endothelial cells can hydrolyze extracellular Ap3A. This is significant in understanding how endothelial cells interact with platelet-derived substances, impacting our knowledge of vascular health and disease (Goldman, Gordon, & Slakey, 1986).
Role in Metabolic Stress : Ap3A, along with diadenosine tetraphosphate (Ap4A), increases in β-cells under metabolic stress, such as high glucose levels. These compounds are proposed to act as intracellular messengers, affecting insulin release and possibly diabetes research (Ripoll et al., 1996).
Interaction with Proteins : Chemical proteomic profiling has identified protein interactors of Ap3A, offering insights into its roles in fundamental cellular processes like gene expression and stress response mechanisms. This has broad implications in cellular biology and pharmacology (Krüger et al., 2021).
Infectious Disease Research : Ap3A has been identified in the parasitic worm Brugia malayi, the cause of lymphatic filariasis. Understanding its role in these organisms can aid in the development of treatments for parasitic infections (Kron et al., 2007).
Cancer Research : The Fhit tumor suppressor protein regulates the intracellular concentration of Ap3A, providing insights into the molecular mechanisms of cancer and potential therapeutic targets (Murphy, Halliday, & McLennan, 2000).
Neuroscience : Ap3A has been studied in rat brain synaptic terminals, suggesting the presence of a new P2-purinoceptor with high affinity for diadenosine polyphosphates. This has implications for understanding neurotransmitter release and neuronal communication (Pintor, Díaz-Rey, & Miras-Portugal, 1993).
Ophthalmology : Ap3A is present in human tears and influences tear secretion, which is relevant for eye health and the treatment of dry eye conditions (Pintor et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diadenosine triphosphate | |
CAS RN |
5959-90-0 | |
| Record name | Ap3A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-triphosphate 5'-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ap3A exert its biological effects?
A1: Ap3A interacts with various cellular targets, including enzymes and receptors. Notably, it is hydrolyzed by the tumor suppressor protein Fhit (fragile histidine triad) to produce adenosine monophosphate (AMP) and adenosine diphosphate (ADP) []. This hydrolysis is believed to be crucial for the tumor-suppressive function of Fhit []. Additionally, Ap3A can interact with purinergic receptors, influencing cellular processes like vasodilation and platelet aggregation [, , ].
Q2: What are the downstream effects of Ap3A hydrolysis by Fhit?
A2: While the exact mechanisms are still under investigation, the Fhit-Ap3A complex has been shown to impede translation, leading to reduced cell viability []. This suggests a role for Ap3A in regulating cellular proliferation and potentially contributing to Fhit's tumor-suppressive activity.
Q3: What is the molecular formula and weight of Ap3A?
A3: The molecular formula of Ap3A is C20H25N10O13P3. Its molecular weight is 674.4 g/mol.
Q4: Is there any spectroscopic data available for Ap3A?
A4: While specific spectroscopic data wasn't detailed in the provided research, techniques like mass spectrometry have been used to identify Ap3A and its degradation products [, ]. Other common techniques for nucleotide characterization include NMR spectroscopy and UV-Vis spectroscopy.
Q5: How stable is Ap3A under various conditions?
A5: Ap3A degradation rates vary depending on the environment. For instance, Ap3A hydrolysis is significantly slower in citrated plasma compared to heparinized plasma due to the requirement of divalent metal ions for the hydrolase enzyme [].
Q6: Are there enzymes besides Fhit that can hydrolyze Ap3A?
A6: Yes, Ap3A can be hydrolyzed by other enzymes, including ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) []. This enzyme, found on the surface of cells like intestinal epithelia, breaks down Ap3A to ADP and AMP, contributing to extracellular adenosine signaling [].
Q7: Can Ap3A be synthesized enzymatically?
A7: Yes, a mutated form of Fhit (H96G-Fhit) can catalyze the synthesis of Ap3A and other dinucleoside polyphosphates from nucleoside-5'-phosphimidazolides and nucleoside di- or triphosphates []. This highlights the potential for engineering enzymes for the production of Ap3A and its analogs.
Q8: Have there been computational studies on Ap3A?
A8: While the provided research doesn't delve into detailed computational studies, it highlights the use of X-ray crystallography to analyze Ap3A binding to proteins like Fhit and RNase A [, ]. These structural insights can be used in computational models to further understand Ap3A interactions and design potential inhibitors.
Q9: How does modifying the structure of Ap3A impact its activity?
A9: Structural modifications can significantly alter Ap3A's biological activity. For example, adding a 5'-pyrophosphate-linked extension to Ap3A influences its binding to Ribonuclease A, highlighting the importance of specific structural features for target interaction [].
Q10: What are the implications of Ap3A's presence in different tissues?
A10: The presence of Ap3A in various tissues, including platelets, cardiac tissue, and placenta, suggests diverse physiological roles [, , ]. For instance, its release from platelet granules during aggregation implicates Ap3A in hemostasis and potentially in the pathophysiology of cardiovascular diseases [, , ].
Q11: Are there any known inhibitors of Fhit's Ap3A hydrolase activity?
A11: Yes, small molecule inhibitors of Fhit have been identified through high-throughput screening efforts []. These inhibitors show promise as tools for studying Fhit's function and its role in cancer development.
Q12: What is the historical context of Ap3A research?
A12: Ap3A was first identified in the 1960s, and research has continued to unravel its diverse biological functions []. Early studies focused on its presence in platelets and its potential role in platelet aggregation []. Subsequent research revealed its involvement in cellular processes like signal transduction, DNA replication, and apoptosis, highlighting its significance in cell biology [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



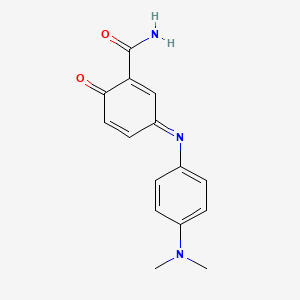
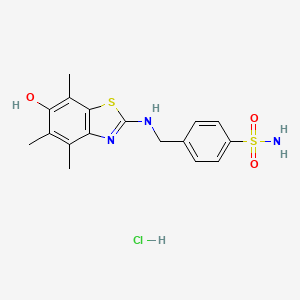
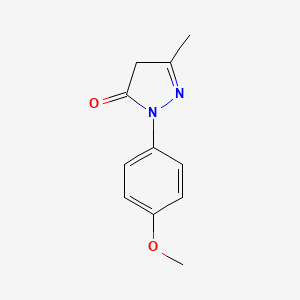
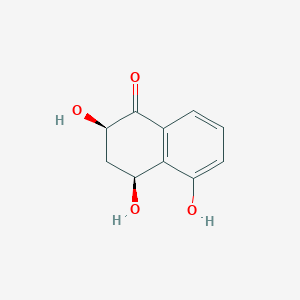
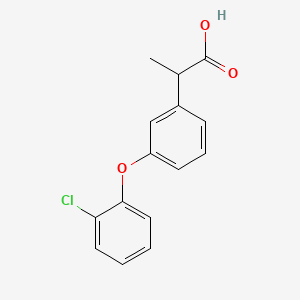
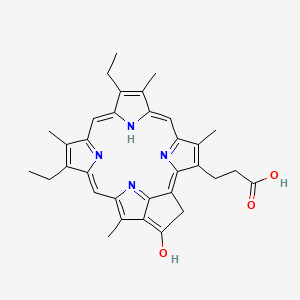
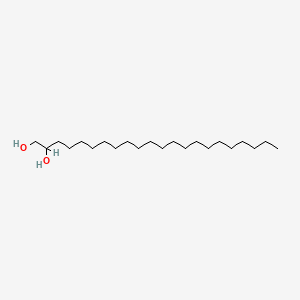
![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
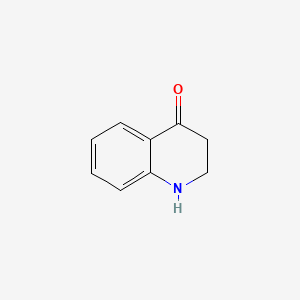
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
